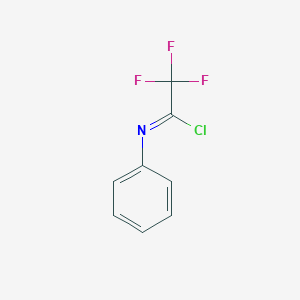

2,2,2-Trifluoro-N-phenylacetimidoyl Chloride

描述

属性

IUPAC Name |

2,2,2-trifluoro-N-phenylethanimidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3N/c9-7(8(10,11)12)13-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKALSJSKAHGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434885 | |

| Record name | (1Z)-2,2,2-Trifluoro-N-phenylethanimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61881-19-4 | |

| Record name | (1Z)-2,2,2-Trifluoro-N-phenylethanimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride, a versatile reagent with significant applications in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical research. This document details the experimental protocols for its preparation and purification, along with a thorough analysis of its spectroscopic and physical properties.

Compound Profile

This compound is a halogenated imidoyl chloride derivative. The presence of the trifluoromethyl group significantly influences its reactivity, making it a valuable building block for the introduction of trifluoromethyl moieties into organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 61881-19-4 | [1][2][3][4][5] |

| Molecular Formula | C₈H₅ClF₃N | [1][2][3][4][5] |

| Molecular Weight | 207.58 g/mol | [1][2][3][4][5] |

| Boiling Point | 53 °C | [3] |

| Density | 1.31 g/cm³ | [3] |

| Appearance | Colorless to light orange/yellow clear liquid | [6] |

| Purity | >98.0% (GC) | [6] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the chlorination of the corresponding amide, 2,2,2-trifluoro-N-phenylacetamide. Two primary methods are prevalent in the literature: a purification-free method using phosphorus oxychloride and pyridine, and a method employing triphenylphosphine and carbon tetrachloride.

Method 1: Purification-Free Synthesis using Phosphorus Oxychloride and Pyridine

This method offers a convenient and efficient route to the desired product without the need for extensive purification steps.[7]

Reaction Scheme:

Caption: Synthesis via chlorination of the corresponding amide.

Experimental Protocol:

-

To a solution of 2,2,2-trifluoro-N-phenylacetamide in a suitable anhydrous solvent, add phosphorus oxychloride (POCl₃) and pyridine.

-

The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Due to the "purification-free" nature of this protocol, the resulting mixture containing this compound is often used directly in subsequent reactions. For applications requiring the pure compound, a work-up and purification would be necessary.

Method 2: Synthesis using Triphenylphosphine and Carbon Tetrachloride

This classic method, a variation of the Appel reaction, is also employed for the synthesis of imidoyl chlorides from amides.[8][9][10][11]

Reaction Scheme:

Caption: Synthesis via the Appel reaction.

Experimental Protocol:

-

Dissolve 2,2,2-trifluoro-N-phenylacetamide in an anhydrous solvent such as carbon tetrachloride.

-

Add triphenylphosphine (PPh₃) to the solution.

-

The reaction mixture is typically stirred at room temperature or gentle reflux until the starting material is consumed.

-

The product, this compound, is isolated from the reaction mixture. The main byproduct, triphenylphosphine oxide, can be removed through filtration or chromatography.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected spectroscopic data.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |

| ¹H NMR | CDCl₃ | Not available | - | - |

| ¹³C NMR | CDCl₃ | Not available | - | - |

| ¹⁹F NMR | CDCl₃ | -90.80, -92.05 | dd, dd | ²J(F-F) = 225.5, 225.4; ²J(H-F) = 61.3, 60.7 |

Note: Specific ¹H and ¹³C NMR chemical shifts for the target molecule were not explicitly found in the search results. The provided ¹⁹F NMR data is for a related N-CHF₂ derivative and is illustrative of the type of data expected.[12]

Table 3: IR and Mass Spectrometry Data for this compound

| Technique | Key Peaks |

| IR (Infrared Spectroscopy) | Not available |

| MS (Mass Spectrometry) | Not available |

Note: Specific IR absorption frequencies and mass spectrometry fragmentation patterns for the title compound were not available in the provided search results.

Applications in Organic Synthesis

This compound is a key intermediate in various organic transformations. Its primary application lies in the preparation of N-phenyltrifluoroacetimidate glycosyl donors, which are instrumental in stereoselective glycosylation reactions for the synthesis of complex oligosaccharides and glycoconjugates.[3]

Workflow for Glycosyl Donor Synthesis:

Caption: Formation of a glycosyl donor.

Safety and Handling

This compound is a reactive and hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and vapor and causes severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. The compound should be stored in a cool, dry, and well-ventilated area, away from heat and open flames.[3]

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For more detailed experimental procedures and specific characterization data, researchers are encouraged to consult the primary literature.

References

- 1. CAS 61881-19-4: (1Z)-2,2,2-trifluoro-N-phenyl-acetimidoyl … [cymitquimica.com]

- 2. This compound | 61881-19-4 [sigmaaldrich.com]

- 3. This compound | 61881-19-4 | FT45365 [biosynth.com]

- 4. This compound | 61881-19-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 61881-19-4 | TCI AMERICA [tcichemicals.com]

- 7. A carbon tetrachloride-free synthesis of N-phenyltrifluoroacetimidoyl chloride. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Appel Reaction [organic-chemistry.org]

- 10. sciforum.net [sciforum.net]

- 11. Appel reaction - Wikipedia [en.wikipedia.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

mechanism of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride formation from trifluoroacetamide

Technical Guide: Formation of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Synthesis of this compound from N-phenyl-2,2,2-trifluoroacetamide and its precursors.

Introduction: this compound is a valuable and reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and glycosylation donors.[1] Its stability, enhanced by the strongly electron-withdrawing trifluoromethyl group, makes it more manageable than many other imidoyl chlorides.[1] This guide details the core mechanisms and experimental protocols for its synthesis from the parent N-substituted amide, N-phenyl-2,2,2-trifluoroacetamide, utilizing various chlorinating agents.

The formation of imidoyl chlorides from N-substituted amides is a fundamental transformation that involves the activation of the amide oxygen followed by nucleophilic attack by a chloride ion. Several classes of reagents are effective for this conversion, primarily those based on phosphorus chlorides and thionyl chloride.

Synthesis via Phosphorus-Based Reagents

Phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and triphenylphosphine-based reagents are commonly employed for the conversion of amides to imidoyl chlorides.

Mechanism with Phosphorus Pentachloride (PCl₅) / Phosphorus Oxychloride (POCl₃)

The reaction with PCl₅ or POCl₃ is a classical method for imidoyl chloride synthesis. The mechanism involves the activation of the amide carbonyl oxygen by the electrophilic phosphorus atom.

-

Activation of Amide: The lone pair of the amide oxygen attacks the phosphorus atom of PCl₅, displacing a chloride ion.

-

Intermediate Formation: The resulting intermediate undergoes rearrangement.

-

Elimination: The intermediate collapses, eliminating phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) to yield the final N-phenyltrifluoroacetimidoyl chloride product.

Caption: General mechanism for imidoyl chloride formation using PCl₅.

Mechanism with Triphenylphosphine-Based Reagents

A modern and often milder alternative involves the use of triphenylphosphine (Ph₃P) in combination with a chlorine source, effectively performing an Appel-type reaction on the amide. The reaction can be conducted as a one-pot synthesis starting from trifluoroacetic acid (TFA) and aniline.

-

Amide Formation (in situ): Aniline reacts with trifluoroacetic acid to form the N-phenyl-2,2,2-trifluoroacetamide.

-

Phosphonium Salt Formation: Triphenylphosphine is chlorinated (e.g., by CCl₄ or in situ) to form dichlorotriphenylphosphorane (Ph₃PCl₂).

-

Amide Activation: The amide oxygen attacks the phosphonium salt.

-

Elimination: An intramolecular rearrangement occurs, leading to the elimination of triphenylphosphine oxide (Ph₃PO) and formation of the imidoyl chloride. Triethylamine (Et₃N) acts as a base to neutralize the generated HCl.

Caption: Mechanism involving triphenylphosphine-based reagents.

Synthesis via Thionyl Chloride (SOCl₂)

The use of thionyl chloride is a highly efficient method for preparing imidoyl chlorides, primarily because the reaction byproducts are gaseous (SO₂ and HCl), which simplifies product isolation and purification.[2]

Mechanism of Action

-

Initial Attack: The reaction begins with the nucleophilic attack of the amide oxygen on the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This forms a reactive chlorosulfite intermediate.

-

Collapse and Elimination: The intermediate is unstable and collapses. A chloride ion is eliminated and subsequently attacks the carbon, while the rest of the molecule rearranges to release sulfur dioxide (SO₂) and a proton. The proton is captured by a chloride ion to form HCl.

Caption: General mechanism for imidoyl chloride formation using SOCl₂.

Experimental Protocols & Data

While several reagents are effective, modern procedures often favor methods that avoid hazardous solvents or offer high yields under mild conditions. Below is a detailed protocol adapted from recent literature.

Protocol: One-Pot Synthesis via Triphenylphosphine

This procedure, adapted from the work of Kazemi et al. (2022), describes an efficient one-pot synthesis from aniline and trifluoroacetic acid.[3]

Experimental Workflow:

Caption: General experimental workflow for synthesis and purification.

Methodology:

-

A 100-mL two-necked flask, equipped with a condenser, septum cap, and a Teflon-coated magnetic stir bar, is charged with triphenylphosphine (Ph₃P) and triethylamine (Et₃N).

-

Trifluoroacetic acid (TFA) is added to the flask.

-

The flask is charged with the solvent (historically carbon tetrachloride, CCl₄, though safer alternatives are now preferred) and aniline is added.

-

The reaction mixture is heated to reflux and stirred. The reaction progress is monitored by an appropriate method (e.g., TLC or GC-MS).

-

After completion, the mixture is cooled to room temperature. The solid byproducts (triphenylphosphine oxide and triethylamine hydrochloride) precipitate.

-

The solids are removed by filtration and washed several times with cold hexane.

-

The combined filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by vacuum distillation to yield the final this compound product as a yellow oil.[3]

Quantitative Data

The following table summarizes the quantitative details for the one-pot synthesis protocol.[3]

| Reagent/Parameter | Quantity | Molar Eq. | Role |

| Aniline | (Assumed 29.3 mmol) | 1.0 | Starting Material |

| Trifluoroacetic Acid (TFA) | 2.27 mL (29.3 mmol) | 1.0 | Starting Material |

| Triphenylphosphine (Ph₃P) | 23 g (88 mmol) | 3.0 | Reagent/Catalyst |

| Triethylamine (Et₃N) | 4.8 mL (29.3 mmol) | 1.0 | Base |

| Solvent | Carbon Tetrachloride | - | Reaction Medium |

| Reaction Condition | Reflux | - | - |

| Yield | Excellent | - | Product Output |

Note: The original procedure by Kazemi et al. was for related N-aryl compounds and has been adapted here for the N-phenyl variant. The term "Excellent" yield was used in the source publication.[3]

Summary and Outlook

The synthesis of this compound can be achieved through several reliable methods. Traditional reagents like PCl₅ and SOCl₂ are effective and well-established.[2] However, modern protocols utilizing triphenylphosphine-based systems offer high yields and can be performed in a one-pot fashion directly from the corresponding acid and amine, providing a more streamlined and efficient process.[3] The choice of method will depend on substrate compatibility, scale, and available laboratory resources. For drug development and other applications requiring high purity and reproducible results, the development of purification-free methods represents a significant advancement in the synthesis of this key chemical intermediate.

References

physical and chemical properties of N-phenyltrifluoroacetimidoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyltrifluoroacetimidoyl chloride (CAS No. 61881-19-4) is a versatile and highly reactive reagent with significant applications in organic synthesis, particularly in the construction of complex molecules. Its trifluoroacetimidoyl chloride moiety serves as an excellent leaving group, facilitating a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of N-phenyltrifluoroacetimidoyl chloride, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Physical and Chemical Properties

N-phenyltrifluoroacetimidoyl chloride is a colorless to yellow liquid under standard conditions.[1] It is characterized by its high reactivity, particularly towards nucleophiles, and its sensitivity to moisture.[1][2] Due to its hazardous nature, appropriate safety precautions should be taken during handling and storage.[2]

Quantitative Data

A summary of the key physical and chemical properties of N-phenyltrifluoroacetimidoyl chloride is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅ClF₃N | [3][4] |

| Molecular Weight | 207.58 g/mol | [3][4] |

| CAS Number | 61881-19-4 | [3][4] |

| Appearance | Colorless to Yellow Liquid | [1] |

| Boiling Point | 53 °C @ 10 mmHg | [5] |

| Density | 1.31 g/cm³ | [3] |

| Refractive Index | 1.4750 - 1.4800 | [5] |

| Solubility | Slightly soluble in chloroform and methanol. | [5][6] |

| Storage Conditions | Store at 0-10 °C under an inert atmosphere.[5][6] |

Chemical Reactivity and Applications

The reactivity of N-phenyltrifluoroacetimidoyl chloride is dominated by the electrophilic nature of the carbon atom in the imidoyl chloride group. This makes it susceptible to attack by a wide range of nucleophiles.

One of its most notable applications is in the field of carbohydrate chemistry. It reacts with hemiacetals, such as those found in sugars, to form N-phenyltrifluoroacetimidate glycosyl donors.[3] These donors are then utilized in glycosylation reactions to form glycosidic bonds, which are crucial for the synthesis of oligosaccharides and glycoconjugates.[3]

The general reaction with an alcohol proceeds via a nucleophilic addition-elimination mechanism, where the alcohol attacks the imidoyl chloride carbon, followed by the elimination of hydrogen chloride.

Experimental Protocols

Synthesis of N-phenyltrifluoroacetimidoyl chloride

A carbon tetrachloride-free synthesis method is preferred due to the toxicity of carbon tetrachloride. A common and efficient method involves the reaction of 2,2,2-trifluoro-N-phenylacetamide with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine.

Materials:

-

2,2,2-trifluoro-N-phenylacetamide

-

Phosphorus oxychloride (POCl₃)

-

Pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoro-N-phenylacetamide in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride to the stirred solution.

-

Following the addition of POCl₃, add pyridine dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude N-phenyltrifluoroacetimidoyl chloride can be purified by vacuum distillation to yield a clear, colorless to yellow liquid.

Procedure:

-

Set up a vacuum distillation apparatus.

-

Transfer the crude product to the distillation flask.

-

Carefully apply vacuum and heat the flask to distill the product at its boiling point (53 °C at 10 mmHg).[5]

-

Collect the purified product in a pre-weighed receiving flask.

Spectroscopic Data

The structural characterization of N-phenyltrifluoroacetimidoyl chloride is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl group. The chemical shifts will be in the aromatic region (typically δ 7.0-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbons of the phenyl ring and the two carbons of the trifluoroacetimidoyl group. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The imidoyl carbon (C=N) is expected to have a chemical shift in the range of δ 140-160 ppm. PubChem provides access to a ¹³C NMR spectrum for this compound.[3]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C=N bond (around 1650-1680 cm⁻¹), C-F bonds (strong absorptions in the 1100-1300 cm⁻¹ region), and the aromatic C-H and C=C bonds.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (207.58 g/mol ).[3] Fragmentation patterns would likely involve the loss of a chlorine atom, a trifluoromethyl group, or cleavage of the phenyl ring. A GC-MS spectrum is available on PubChem.[3]

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and purification of N-phenyltrifluoroacetimidoyl chloride.

Reaction with Alcohols

Caption: Generalized mechanism for the reaction of N-phenyltrifluoroacetimidoyl chloride with an alcohol.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride | C8H5ClF3N | CID 10058869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. H-1 NMR Spectrum [acadiau.ca]

- 5. A carbon tetrachloride-free synthesis of N-phenyltrifluoroacetimidoyl chloride. | Semantic Scholar [semanticscholar.org]

- 6. rsc.org [rsc.org]

Spectroscopic and Structural Elucidation of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the versatile reagent, 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride. The information presented herein is crucial for researchers in organic synthesis, medicinal chemistry, and drug development who utilize this compound for the introduction of the trifluoroacetimidoyl moiety. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 61881-19-4).[1][2][3][4][5][6] This data is essential for the unambiguous identification and quality control of the compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following data were obtained in deuterated chloroform (CDCl₃).

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H | 7.46 - 7.41 | m | 2H, Phenyl H-3, H-5 | |

| 7.35 - 7.29 | m | 1H, Phenyl H-4 | ||

| 7.21 - 7.16 | m | 2H, Phenyl H-2, H-6 | ||

| ¹³C | 144.1 | s | Phenyl C-1 | |

| 130.2 | s | Phenyl C-4 | ||

| 128.9 | s | Phenyl C-3, C-5 | ||

| 125.1 | s | Phenyl C-2, C-6 | ||

| 121.2 | q | ¹JCF = 279.3 | CF₃ | |

| 135.5 | q | ²JCF = 38.4 | C=N | |

| ¹⁹F | -67.8 | s | CF₃ |

Table 2: Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in the molecule. The data below was obtained from a thin film of the neat liquid.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 1685 | Strong | C=N stretch |

| 1210, 1160, 1125 | Strong | C-F stretches |

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The following data was obtained using electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 207 | 100 | [M]⁺ (Molecular Ion) |

| 138 | 45 | [M - CF₃]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard techniques for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, 0.6-0.7 mL) in a 5 mm NMR tube.[7][8] Tetramethylsilane (TMS) was used as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer.

-

Data Acquisition:

-

¹H NMR: Standard proton NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired.

-

¹⁹F NMR: Proton-decoupled ¹⁹F NMR spectra were acquired.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[9][10][11][12]

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used for analysis.

-

Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.

-

Ionization: Electron ionization (EI) was used with a standard electron energy of 70 eV.[13][14][15][16]

-

Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole or magnetic sector mass analyzer.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

- 1. This compound | C8H5ClF3N | CID 10058869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 61881-19-4 | FT45365 [biosynth.com]

- 4. CAS 61881-19-4: (1Z)-2,2,2-trifluoro-N-phenyl-acetimidoyl … [cymitquimica.com]

- 5. This compound | 61881-19-4 [sigmaaldrich.com]

- 6. This compound | 61881-19-4 [chemicalbook.com]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. homework.study.com [homework.study.com]

- 11. researchgate.net [researchgate.net]

- 12. researching.cn [researching.cn]

- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. fiveable.me [fiveable.me]

- 16. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Reactivity Profile of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride with Common Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride with a range of common nucleophiles. This versatile reagent, featuring a highly electrophilic carbon atom, readily undergoes nucleophilic substitution reactions, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document details its reactions with various nucleophiles, including amines, alcohols, thiols, and organometallic reagents, providing available quantitative data, detailed experimental protocols, and mechanistic insights.

Introduction

This compound (CAS 61881-19-4) is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and an imidoyl chloride functionality.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the imidoyl carbon, making it highly susceptible to attack by nucleophiles.[2] The phenyl group on the nitrogen atom influences the compound's stability and reactivity.[2] This guide explores the scope of its reactions with common nucleophiles, providing a valuable resource for synthetic chemists.

General Reactivity and Mechanism

The core reactivity of this compound lies in its susceptibility to nucleophilic substitution. The reaction generally proceeds via a nucleophilic addition-elimination mechanism. The nucleophile attacks the electrophilic carbon of the imidoyl chloride, forming a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated to yield the substituted product.

Caption: General mechanism of nucleophilic substitution.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a facile method for the synthesis of N-substituted-2,2,2-trifluoroacetamidines. These products are of interest in medicinal chemistry due to their potential biological activities.

Quantitative Data

| Nucleophile | Product | Yield (%) | Conditions |

| Substituted Anilines/Amines | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | 62-74 | Glacial acetic acid, sodium acetate, 2 h |

Table 1: Representative yields for the reaction of a related acyl chloride with amines.

Experimental Protocol: Synthesis of N-Substituted-2,2,2-trifluoroacetamidines

The following is a general procedure based on the reactions of similar imidoyl chlorides and acyl chlorides:

-

To a stirred solution of the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add a solution of this compound (1.0 eq.) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Experimental workflow for amidine synthesis.

Reactions with Alcohol and Phenol Nucleophiles

This compound reacts with alcohols and phenols to produce O-alkyl/aryl-N-phenyl-2,2,2-trifluoroacetimidates. A notable application of this reaction is in carbohydrate chemistry, where it is used to prepare glycosyl N-phenyltrifluoroacetimidates, which are effective glycosyl donors.[4]

Quantitative Data

The reaction with hemiacetals, a specific type of alcohol, is well-documented in the context of glycosylation and generally proceeds in high yield.

| Nucleophile | Product | Yield (%) | Conditions |

| Hemiacetal (e.g., protected sugar) | Glycosyl N-phenyltrifluoroacetimidate | High | Base (e.g., K₂CO₃, DBU), CH₂Cl₂ |

Table 2: Reactivity with hemiacetals.

Experimental Protocol: Synthesis of O-Alkyl-N-phenyl-2,2,2-trifluoroacetimidates

-

To a solution of the alcohol or phenol (1.0 eq.) in a dry aprotic solvent such as dichloromethane, add a base (e.g., potassium carbonate or DBU, 1.5 eq.).

-

Cool the mixture to 0 °C and add this compound (1.2 eq.) dropwise.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove the base and its salt.

-

Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.[5]

Caption: Workflow for trifluoroacetimidate synthesis.

Reactions with Thiol Nucleophiles

The reaction with thiols is expected to proceed similarly to that with alcohols and amines, yielding S-alkyl/aryl-N-phenyl-2,2,2-trifluoroacetimidothioates. These compounds have applications in the synthesis of various sulfur-containing molecules.

General Reactivity

Based on the high nucleophilicity of thiols and thiolates, a facile reaction with this compound is anticipated. The use of a base to generate the more nucleophilic thiolate anion would likely accelerate the reaction.

Postulated Experimental Protocol

-

To a solution of the thiol (1.0 eq.) in a suitable solvent like THF or DMF, add a base such as sodium hydride or triethylamine (1.1 eq.) at 0 °C to form the thiolate.

-

Add this compound (1.0 eq.) to the solution and allow the reaction to proceed at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by chromatography.

Reactions with Organometallic Nucleophiles

Organometallic reagents such as Grignard and organolithium reagents are powerful carbon nucleophiles. Their reaction with imidoyl chlorides can lead to the formation of ketones after hydrolysis of the initial adduct.

General Reactivity

The reaction of Grignard reagents with related acyl chlorides typically results in the formation of a ketone, which can then be further attacked by another equivalent of the Grignard reagent to yield a tertiary alcohol.[6] The use of less reactive organometallic reagents like organocuprates (Gilman reagents) can often stop the reaction at the ketone stage.[6] A similar reactivity pattern is expected for this compound.

Postulated Experimental Protocol

-

To a solution of this compound (1.0 eq.) in a dry etheral solvent (e.g., diethyl ether or THF) at a low temperature (e.g., -78 °C), add the Grignard or organolithium reagent (1.0 eq.) dropwise.

-

Stir the reaction at low temperature for a specified time.

-

Quench the reaction by the slow addition of an aqueous solution of a mild acid (e.g., saturated ammonium chloride).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the resulting ketone by column chromatography.

Caption: Workflow for reaction with organometallics.

Conclusion

This compound is a highly reactive and versatile electrophile that readily engages in nucleophilic substitution reactions with a variety of common nucleophiles. Its reactions provide efficient routes to valuable trifluoromethyl-containing compounds such as amidines, imidates, and potentially imidothioates and ketones. This guide summarizes the known and anticipated reactivity of this compound, providing a foundation for its application in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. Further research to quantify the reactivity with a broader range of nucleophiles and to fully elucidate the reaction mechanisms will undoubtedly expand its utility as a synthetic building block.

References

- 1. This compound | 61881-19-4 [chemicalbook.com]

- 2. CAS 61881-19-4: (1Z)-2,2,2-trifluoro-N-phenyl-acetimidoyl … [cymitquimica.com]

- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 61881-19-4 | FT45365 [biosynth.com]

- 5. rsc.org [rsc.org]

- 6. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

Thermal Stability and Decomposition Profile of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected thermal stability and potential decomposition products of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride. Due to a lack of specific experimental data in publicly available literature for this compound, this document outlines the fundamental principles of its thermal behavior based on the chemistry of its constituent functional groups. Furthermore, it details the standard experimental protocols required for a thorough analysis of its thermal properties.

Compound Overview

This compound is a halogenated imine with the chemical formula C₈H₅ClF₃N. It serves as a valuable building block in organic synthesis, particularly in the preparation of trifluoromethyl-containing compounds. The presence of a trifluoromethyl group, a phenyl ring, and an imidoyl chloride functionality dictates its reactivity and is expected to significantly influence its thermal stability.

Theoretical Thermal Stability and Potential Decomposition Pathways

The thermal stability of an organic molecule is intrinsically linked to the bond dissociation energies of its chemical bonds. For this compound, the key bonds to consider are the C-F, C-Cl, C-N, and C-C bonds. The carbon-fluorine bond is one of the strongest in organic chemistry, suggesting that the trifluoromethyl group itself is likely to be thermally robust.[1] Conversely, the C-Cl bond is weaker and represents a potential initiation site for thermal decomposition.

Potential decomposition pathways upon heating may include:

-

Homolytic Cleavage: The C-Cl bond is susceptible to homolytic cleavage, which would generate an imidoyl radical and a chlorine radical. These highly reactive species can then initiate a cascade of further reactions, including hydrogen abstraction, recombination, and fragmentation.

-

Elimination Reactions: The presence of hydrogen atoms on the phenyl ring could potentially lead to the elimination of hydrogen chloride (HCl).

-

Fragmentation of the Imidoyl Moiety: At higher temperatures, fragmentation of the core structure could occur, leading to the formation of various smaller molecules.

-

Reactions involving the Phenyl Ring: The phenyl group may undergo reactions such as substitution or coupling, initiated by radical species formed during decomposition.

Based on these potential pathways, the expected decomposition products could include a complex mixture of gaseous and condensed-phase species. Volatile products might include hydrogen chloride, trifluoroacetonitrile, and various chlorinated and fluorinated hydrocarbons. Less volatile products could consist of halogenated aromatic compounds and polymeric materials.

Experimental Protocols for Thermal Analysis

A definitive understanding of the thermal stability and decomposition products of this compound requires a systematic experimental approach. The following are standard techniques employed for such an analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of the compound by measuring its mass change as a function of temperature in a controlled atmosphere.[2][3][4]

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is loaded into a thermogravimetric analyzer.[2][3]

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidative degradation.[5]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.[6][7][8][9]

Methodology:

-

A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument.[7]

-

The temperature of both pans is increased at a linear rate (e.g., 10 °C/min).

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic and exothermic events. Melting and boiling are observed as endothermic peaks, while decomposition can be either endothermic or exothermic.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual volatile and semi-volatile products formed during the thermal decomposition of the compound.[10][11][12][13]

Methodology:

-

A microgram-scale amount of the sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere. This process, known as pyrolysis, thermally fragments the sample into smaller, more volatile molecules.[10][12]

-

The resulting pyrolysis products (pyrolysate) are swept by a carrier gas directly into a gas chromatograph (GC).

-

The GC separates the individual components of the pyrolysate based on their boiling points and interactions with the chromatographic column.[10][12]

-

The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification.[10][12]

Data Presentation

While specific quantitative data for this compound is not available, the results from the aforementioned experimental protocols would typically be summarized as follows:

Table 1: Thermal Stability Data from TGA and DSC

| Parameter | Value | Units | Method |

| Onset of Decomposition (T_onset) | - | °C | TGA |

| Temperature of Max. Decomposition Rate (T_max) | - | °C | TGA |

| Residue at 800 °C | - | % | TGA |

| Melting Point (T_m) | - | °C | DSC |

| Boiling Point (T_b) | - | °C | DSC |

| Enthalpy of Decomposition (ΔH_d) | - | J/g | DSC |

Table 2: Major Decomposition Products Identified by Py-GC-MS

| Retention Time (min) | Identified Compound | Molecular Formula | Key Mass Fragments (m/z) |

| - | - | - | - |

| - | - | - | - |

| - | - | - | - |

| - | - | - | - |

Experimental Workflow Visualization

The logical flow of a comprehensive thermal analysis of this compound is depicted in the following diagram.

Conclusion

While a definitive thermal profile of this compound is not currently documented in scientific literature, a robust framework for its analysis exists. Based on its chemical structure, it is anticipated that the C-Cl bond will be the most thermally labile, initiating a complex series of decomposition reactions. A comprehensive investigation utilizing TGA, DSC, and Py-GC-MS is essential to fully characterize its thermal stability, identify its decomposition products, and elucidate the mechanisms of its thermal degradation. The protocols and workflow outlined in this guide provide a clear path for researchers to undertake such an investigation.

References

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. mt.com [mt.com]

- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 10. A Comprehensive Guide to Learning How to Use Pyrolysis-GC-MS | Universal Lab Blog [universallab.org]

- 11. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 12. Pyrolysis Analysis Py-GC/MS - YesWeLab [yeswelab.fr]

- 13. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

An In-depth Technical Guide to the Solubility of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride. Due to a lack of specific quantitative solubility data in published literature, this document focuses on its physicochemical properties, the influence of its structural components on solubility, and a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction

This compound is a versatile reagent in synthetic chemistry, notably in the development of pharmaceuticals and agrochemicals.[1] Its utility in forming imines and amides, and as a glycosyl donor, makes understanding its solubility crucial for reaction optimization, purification, and formulation.[2] This guide synthesizes available data to provide a practical framework for researchers working with this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its physical and chemical properties. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₃N | [2][3] |

| Molecular Weight | 207.58 g/mol | [2][3] |

| Physical Form | Liquid | |

| Density | 1.31 g/cm³ | [2] |

| Boiling Point | 53 °C | [2] |

| pKa (Predicted) | -1.60 ± 0.50 |

The structure of this compound, featuring a phenyl group, an imidoyl chloride, and a trifluoromethyl group, provides significant insight into its expected solubility.

-

Phenyl Group : This aromatic ring is non-polar and hydrophobic, suggesting better solubility in non-polar organic solvents.

-

Trifluoromethyl (-CF₃) Group : This group is highly lipophilic and increases a molecule's solubility in fats and non-polar solvents.[4] The strong electron-withdrawing nature of the -CF₃ group and its resistance to metabolic degradation are key features in drug design.[4][5] The presence of the trifluoromethyl group is known to enhance lipophilicity and can facilitate membrane permeability.[5]

-

Imidoyl Chloride Moiety : This functional group is reactive, particularly towards protic solvents like water and alcohols, which can lead to hydrolysis to form the corresponding amide and hydrochloric acid.[1] This reactivity must be considered when selecting solubility testing solvents.

Based on these structural features, the compound is expected to be more soluble in non-polar to moderately polar aprotic organic solvents. While specific data is scarce, one source indicates it is slightly soluble in chloroform and methanol.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound. This protocol is based on standard laboratory methods for solubility testing of organic compounds and has been adapted to account for the compound's reactivity.[6][7][8]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of organic solvents.

Materials:

-

This compound

-

A selection of dry, aprotic organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, chloroform, ethyl acetate, acetone, acetonitrile, THF, DMF)

-

Small, dry glass vials or test tubes with caps

-

Calibrated micropipettes or syringes

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath)

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the imidoyl chloride. Conduct the experiment in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).

-

Solvent Selection: Choose a range of solvents with varying polarities. It is crucial to use anhydrous solvents to prevent reaction.

-

Qualitative Assessment:

-

Add approximately 1 mL of a chosen solvent to a vial.

-

Add a small, known amount (e.g., 10 mg) of this compound to the solvent.

-

Cap the vial and shake vigorously for 30-60 seconds.[9]

-

Allow the mixture to stand and observe. Note if the compound is fully soluble, partially soluble, or insoluble.

-

-

Semi-Quantitative Assessment (for soluble or partially soluble cases):

-

Start with a known mass of the compound (e.g., 20 mg) in a vial.

-

Add the solvent in small, precise increments (e.g., 0.1 mL).

-

After each addition, cap the vial and vortex or stir until the solid is fully dissolved or it is clear that it will not dissolve further in that volume.

-

Record the total volume of solvent required to completely dissolve the compound.

-

Calculate the approximate solubility in mg/mL.

-

-

Effect of Temperature: For compounds that are sparingly soluble at room temperature, the vial can be gently warmed in a water bath to observe if solubility increases with temperature.[6] Note any changes upon heating and subsequent cooling.

-

Data Recording: Systematically record all observations in a table for easy comparison. Note the solvent, the amount of solute and solvent used, and the observed solubility (e.g., insoluble, sparingly soluble, soluble, or a numerical value if determined).

Safety Precautions: this compound is flammable and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be represented as a diagram.

Caption: Workflow for qualitative solubility determination.

Conclusion

References

- 1. CAS 61881-19-4: (1Z)-2,2,2-trifluoro-N-phenyl-acetimidoyl … [cymitquimica.com]

- 2. This compound | 61881-19-4 | FT45365 [biosynth.com]

- 3. This compound | C8H5ClF3N | CID 10058869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. saltise.ca [saltise.ca]

An In-depth Technical Guide to 2,2,2-Trifluoro-N-phenylethanimidoyl Chloride (CAS Number: 61881-19-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of 2,2,2-Trifluoro-N-phenylethanimidoyl chloride, CAS number 61881-19-4. This versatile reagent is of significant interest in medicinal chemistry and organic synthesis, primarily due to the incorporation of the trifluoromethyl group, which can enhance the biological activity and pharmacokinetic properties of molecules.

Core Chemical Properties and Structure

2,2,2-Trifluoro-N-phenylethanimidoyl chloride is a colorless to light orange or yellow clear liquid.[1] Its structure features a trifluoromethyl group attached to an imidoyl chloride, which is further substituted with a phenyl group on the nitrogen atom. This combination of functional groups makes it a valuable intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds and as a key reagent in modern glycosylation reactions.[1][2]

Chemical Structure

IUPAC Name: 2,2,2-trifluoro-N-phenylethanimidoyl chloride[3][4] Synonyms: N-Phenyltrifluoroacetimidoyl chloride, 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride[2][4]

Molecular Structure:

Caption: 2D structure of 2,2,2-Trifluoro-N-phenylethanimidoyl chloride.

Physicochemical Data

The following table summarizes the key quantitative properties of 2,2,2-Trifluoro-N-phenylethanimidoyl chloride.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅ClF₃N | [3][5][6] |

| Molecular Weight | 207.58 g/mol | [3][5][6] |

| Boiling Point | 53 °C at 10 mmHg | [1][2] |

| Density | 1.31 g/cm³ | [1][5] |

| Refractive Index (n20D) | 1.48 | [1] |

| InChI Key | UKKALSJSKAHGTL-UHFFFAOYSA-N | [3][7] |

| SMILES | C1=CC=C(C=C1)N=C(C(F)(F)F)Cl | [3][5] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Purity | ≥ 98% (GC) | [1] |

Synthetic Applications and Experimental Protocols

2,2,2-Trifluoro-N-phenylethanimidoyl chloride is a versatile reagent in organic synthesis, with notable applications in the preparation of glycosyl donors for oligosaccharide synthesis.[8] The trifluoromethyl group enhances the reactivity and stability of the resulting intermediates.[1]

Key Application: Synthesis of Glycosyl N-Phenyltrifluoroacetimidate Donors

A primary application of this compound is its reaction with hemiacetals to form N-phenyltrifluoroacetimidate glycosyl donors.[3][8] These donors are then used in glycosylation reactions to form complex oligosaccharides.[8]

This protocol describes the general procedure for the formation of a glycosyl N-phenyltrifluoroacetimidate donor from a starting material containing an anomeric hydroxyl group.

Materials:

-

Starting material with an anomeric hydroxyl group

-

2,2,2-Trifluoro-N-phenylethanimidoyl chloride (CAS 61881-19-4)

-

Potassium carbonate (K₂CO₃)

-

Dry acetone

-

Celite®

-

Silica gel (for column chromatography)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve the starting material (1.0 equivalent) in dry acetone (5–10 mL/mmol).

-

To this solution, add 2,2,2-Trifluoro-N-phenylethanimidoyl chloride (2.0 equivalents) and potassium carbonate (2.0–4.0 equivalents) at ambient temperature.

-

Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with dichloromethane (DCM).

-

Combine the filtrate and the washings and concentrate the solution in vacuo.

-

Purify the resulting residue by silica gel column chromatography to yield the desired glycosyl N-phenyltrifluoroacetimidate product.

Caption: Experimental workflow for the synthesis of a glycosyl donor.

Biological Significance of Trifluoromethylated Compounds

While there is no specific signaling pathway directly attributed to 2,2,2-Trifluoro-N-phenylethanimidoyl chloride itself, its importance lies in its role as a synthon for introducing the trifluoromethyl (-CF₃) group into larger molecules. The -CF₃ group is a key pharmacophore in modern drug design.

The introduction of a trifluoromethyl group can significantly enhance the therapeutic properties of a drug candidate by:

-

Increasing Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, which can prolong the drug's half-life in the body.

-

Improving Lipophilicity: The -CF₃ group increases the molecule's fat-solubility, which can improve its ability to cross cell membranes and enhance oral bioavailability.

-

Altering Electronic Properties: The high electronegativity of the fluorine atoms can influence the acidity or basicity of nearby functional groups, potentially leading to stronger binding interactions with biological targets such as enzymes or receptors.[9]

These beneficial effects have led to the incorporation of the trifluoromethyl group in a wide range of pharmaceuticals, including anti-cancer and anti-viral agents.[1] The use of reagents like 2,2,2-Trifluoro-N-phenylethanimidoyl chloride provides a valuable tool for medicinal chemists to synthesize novel trifluoromethyl-containing compounds with potentially improved therapeutic profiles.

Caption: Logical relationship of the reagent to improved drug properties.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | Reagent [benchchem.com]

- 3. Synthesis of glycosyl imidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | 61881-19-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 8. This compound | 61881-19-4 | FT45365 [biosynth.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Electrophilicity of the Imidoyl Carbon in 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoro-N-phenylacetimidoyl chloride is a pivotal reagent in modern synthetic chemistry, prized for its role as a building block in the creation of complex trifluoromethyl-containing molecules, particularly N-heterocycles.[1][2] The reactivity of this compound is dominated by the high electrophilicity of its imidoyl carbon, a characteristic significantly influenced by the presence of the trifluoromethyl group. This technical guide provides a comprehensive analysis of the factors governing the electrophilicity of the imidoyl carbon, supported by quantitative data, detailed experimental protocols for its synthesis and key reactions, and visual representations of its reactive behavior. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, offering insights into the rational design of synthetic routes utilizing this versatile compound.

Introduction

Imidoyl chlorides are a class of organic compounds characterized by the functional group RC(NR')Cl.[3] They are analogues of acyl chlorides and are known for their high reactivity towards nucleophiles.[3] The imidoyl carbon in these molecules is electrophilic, making them susceptible to nucleophilic attack. The electrophilicity of this carbon is a key determinant of the compound's reactivity and is influenced by the nature of the substituents R and R'.

In this compound, the imidoyl carbon is attached to a trifluoromethyl (CF3) group, a phenyl (Ph) group via a nitrogen atom, and a chlorine (Cl) atom. The strong electron-withdrawing nature of the trifluoromethyl group plays a crucial role in enhancing the electrophilicity of the imidoyl carbon.[4] This heightened electrophilicity makes this compound a highly valuable reagent for the introduction of the trifluoromethyl group into organic molecules, a structural motif of great importance in medicinal chemistry and materials science.[5][6][7]

This guide will delve into the electronic properties of the imidoyl carbon, present quantitative data to support the discussion, provide detailed experimental procedures for the synthesis and representative reactions of the title compound, and offer visual diagrams to illustrate key reaction pathways.

Quantitative Analysis of Electrophilicity

Computational Data

Computational studies provide valuable insights into the electronic properties of molecules. Parameters such as partial atomic charges and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are good indicators of electrophilicity. A higher positive partial charge on the imidoyl carbon and a lower LUMO energy suggest a greater susceptibility to nucleophilic attack.

Unfortunately, a detailed computational analysis providing specific values for the partial charge on the imidoyl carbon and the LUMO energy of this compound is not available in the reviewed literature. However, it is well-established that the trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect significantly polarizes the C-CF3 bond, which in turn withdraws electron density from the imidoyl carbon, leading to a substantial positive partial charge.

The table below summarizes the expected qualitative effects of the substituents on the electrophilicity of the imidoyl carbon.

| Substituent | Electronic Effect | Impact on Imidoyl Carbon Electrophilicity |

| Trifluoromethyl (CF3) | Strong -I (Inductive) | Strong Increase |

| Phenyl (on Nitrogen) | -I (Inductive), +M/-M (Mesomeric) | Moderate Influence |

| Chlorine (Cl) | -I (Inductive), +M (Mesomeric) | Increase |

Table 1: Qualitative analysis of substituent effects on the electrophilicity of the imidoyl carbon.

Comparative Reactivity Data

The reactivity of trifluoroacetimidoyl chlorides is influenced by the electronic nature of the N-aryl substituent. Studies have shown that trifluoroacetimidoyl chlorides with electron-rich groups on the N-aryl ring exhibit higher reactivity in certain multicomponent reactions.[8][9] This suggests that the electronic properties of the N-phenyl group can modulate the electrophilicity of the imidoyl carbon, although the effect is likely less pronounced than that of the trifluoromethyl group.

A Hammett plot, which correlates the reaction rates of a series of substituted aromatic compounds with a substituent constant (σ), would be an ideal tool to quantify the electronic effects of the N-phenyl substituent on the reactivity of the imidoyl carbon. However, a specific Hammett study for the nucleophilic substitution on this compound and its derivatives could not be found in the surveyed literature.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of this compound in synthesis. This section provides protocols for its preparation and a representative reaction with a nucleophile.

Synthesis of this compound

Method 1: From 2,2,2-Trifluoro-N-phenylacetamide using POCl₃ and Pyridine

This method offers a purification-free synthesis of the title compound.

-

Materials: 2,2,2-Trifluoro-N-phenylacetamide, Phosphorus oxychloride (POCl₃), Pyridine, Dichloromethane (CH₂Cl₂).

-

Procedure:

-

To a solution of 2,2,2-Trifluoro-N-phenylacetamide in anhydrous dichloromethane, add pyridine.

-

Cool the mixture to 0 °C and add phosphorus oxychloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

The resulting solution of this compound can be used directly in subsequent reactions without purification.

-

Method 2: From Trifluoroacetic Acid and Aniline using Triphenylphosphine and Triethylamine

This one-pot synthesis provides the product in good to excellent yields.[10]

-

Materials: Trifluoroacetic acid, Aniline, Triphenylphosphine (PPh₃), Triethylamine (Et₃N), Carbon tetrachloride (CCl₄).

-

Procedure:

-

In a flask, dissolve triphenylphosphine in carbon tetrachloride.

-

Add triethylamine to the solution.

-

Add a mixture of trifluoroacetic acid and aniline dropwise to the flask.

-

Reflux the reaction mixture until the starting materials are consumed (monitor by TLC).

-

After cooling, the reaction mixture can be filtered to remove triethylamine hydrochloride and triphenylphosphine oxide.

-

The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by distillation.

-

Reaction with a Nucleophile: Synthesis of a Trifluoroacetimidate

This protocol describes a general procedure for the reaction of this compound with an alcohol to form a trifluoroacetimidate, which are useful intermediates in glycosylation reactions.[4]

-

Materials: this compound, Alcohol, Base (e.g., Potassium carbonate, K₂CO₃), Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂).

-

Procedure:

-

Dissolve the alcohol in the anhydrous solvent.

-

Add the base to the solution.

-

Add a solution of this compound in the same solvent dropwise at room temperature.

-

Stir the reaction mixture until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture to remove the base and any salts.

-

Wash the filtrate with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Concentrate the solution under reduced pressure to obtain the crude trifluoroacetimidate, which can be purified by column chromatography.

-

Reaction Mechanisms and Pathways

The high electrophilicity of the imidoyl carbon in this compound dictates its reactivity towards nucleophiles. The general mechanism for nucleophilic substitution at the imidoyl carbon is believed to proceed through a two-step addition-elimination pathway.

Nucleophilic Addition-Elimination Mechanism

The reaction is initiated by the attack of a nucleophile on the electrophilic imidoyl carbon. This leads to the formation of a tetrahedral intermediate. In the subsequent step, the leaving group (chloride ion) is eliminated, and the C=N double bond is reformed.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The chemistry of imidoyl halides | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Hazards and Toxicity of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and hazard information for 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride. The toxicological properties of this chemical have not been thoroughly investigated.[1] All handling and experimental work should be conducted with extreme caution, utilizing appropriate personal protective equipment and engineering controls.

Executive Summary

This compound (CAS No: 61881-19-4) is a reactive organic compound utilized in chemical synthesis.[2][3] Based on available safety data, this chemical is classified as a flammable liquid and is highly corrosive, capable of causing severe skin burns and serious eye damage.[1][4][5][6][7] Notably, there is a significant lack of comprehensive toxicological data for this compound.[1][8] This guide synthesizes the existing hazard information and outlines the standard experimental protocols used to determine the assigned hazard classifications.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 61881-19-4 | [4] |

| Molecular Formula | C₈H₅ClF₃N | [4][8] |

| Molecular Weight | 207.58 g/mol | [4][8] |

| Appearance | Colorless to light orange to yellow clear liquid | [6] |

| Boiling Point | 53 °C | [8] |

| Purity | >98.0% | [6][8] |

Hazard Identification and Classification

The primary hazards associated with this compound are its flammability and corrosivity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids | Category 3 | 🔥 | Danger | H226: Flammable liquid and vapour[1][4][5][6] |

| Skin corrosion/irritation | Category 1C | corrosive | Danger | H314: Causes severe skin burns and eye damage[1][4][5][6] |

| Serious eye damage/eye irritation | Category 1 | corrosive | Danger | H318: Causes serious eye damage[1][4] |

Note: While some sources indicate the potential for skin sensitization (Category 1), the predominant and consistently reported classifications are for skin corrosion and serious eye damage.[8]

Toxicological Assessment: Methodological Overview

As specific toxicological studies for this compound are not publicly available, this section details the standard experimental protocols that are typically employed to determine the GHS classifications of Skin Corrosion Category 1C and Serious Eye Damage Category 1.

Skin Corrosion/Irritation Testing

The classification of a substance as "Skin Corrosion - Category 1C" indicates that it causes irreversible skin damage following an exposure of between 1 and 4 hours.[9] The determination of this classification often follows a tiered approach.

Experimental Protocol: In Vitro Reconstructed Human Epidermis (RhE) Test (OECD Test Guideline 431)

This is a validated and widely accepted alternative to animal testing for assessing skin corrosivity.

-

Model System: A commercially available Reconstructed Human Epidermis (RhE) model, such as SkinEthic™ RHE, is used.[10] This model consists of human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.

-

Test Procedure:

-

A small amount of the test chemical (this compound) is applied topically to the surface of the RhE tissue.

-

The exposure duration is varied, typically with time points such as 3 minutes, 1 hour, and 4 hours, to assess the rate of corrosion.[9]

-

Following the exposure period, the tissue is thoroughly rinsed to remove the test chemical.

-

-

Viability Assessment:

-

The viability of the RhE tissue is quantitatively measured using a cellular viability assay, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.

-

The amount of formazan produced is measured spectrophotometrically, and the tissue viability is expressed as a percentage relative to negative controls.

-

-

Classification Criteria: A substance is identified as corrosive (Category 1) if the mean tissue viability following a specific exposure time falls below a predefined threshold (e.g., <15% viability after a 1-hour exposure). Sub-categorization into 1A, 1B, or 1C depends on the time required to induce corrosion. For Category 1C, corrosive effects are observed following an exposure of between 1 and 4 hours.[9]

Caption: Workflow for Skin Corrosion Assessment.

Serious Eye Damage/Eye Irritation Testing

The classification "Serious Eye Damage - Category 1" signifies that a substance produces tissue damage in the eye, or serious physical decay of vision, which is not fully reversible within 21 days of application.[11]

Experimental Protocol: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD Test Guideline 437)

The BCOP assay is an in vitro method that uses corneas from slaughterhouse cattle to assess the potential for a chemical to cause severe eye damage.

-

Tissue Preparation: Bovine corneas are obtained and mounted in special holders, creating two separate chambers corresponding to the epithelial and endothelial sides of the cornea.

-

Test Procedure:

-

The test chemical is applied to the epithelial surface of the cornea for a defined exposure period (e.g., 10 minutes).

-

Control corneas are treated with a negative control (saline) and a positive control (e.g., ethanol).

-

-

Endpoint Measurement:

-

Corneal Opacity: The opacity (cloudiness) of the cornea is measured using an opacitometer before and after exposure. An increase in opacity indicates damage.

-

Corneal Permeability: The permeability of the cornea is measured by adding sodium fluorescein dye to the epithelial chamber and measuring the amount that passes through to the endothelial chamber using a spectrophotometer. An increase in permeability indicates a breakdown of the corneal barrier function.

-

-

Data Analysis and Classification: An "In Vitro Irritancy Score" (IVIS) is calculated based on the mean opacity and permeability values. Substances that induce an IVIS score above a certain threshold (e.g., > 55.1) are classified as causing "Serious Eye Damage - Category 1".[12]

Caption: Workflow for Serious Eye Damage Assessment.

Handling, Storage, and First Aid

Given the hazardous nature of this compound, strict safety protocols are mandatory.

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][13]

-

Personal Protective Equipment:

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[8]

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and alcohols.[1][13]

-

Keep container tightly closed to prevent leakage and moisture contact, as the substance is hygroscopic.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][5] Ground and bond containers and receiving equipment.[5][8]

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a physician or ophthalmologist.[1][6]

-

In case of skin contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Call a physician immediately.[1]

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a physician immediately.[1][6][8]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][6][8]

Conclusion

This compound is a hazardous chemical that poses significant risks of flammability, severe skin burns, and serious eye damage. The lack of comprehensive toxicological data necessitates a highly cautious approach. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. The information provided in this guide, based on available safety data sheets, should be used to inform risk assessments and ensure the safe handling and use of this compound in a research and development setting.

References

- 1. biosynth.com [biosynth.com]